molecular formula C14H11BrN4S2 B10933357 2-(4-Bromo-2-thienyl)-9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

2-(4-Bromo-2-thienyl)-9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10933357
M. Wt: 379.3 g/mol
InChI Key: VHXMVEVRAYBXFA-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-thienyl)-9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a heterocyclic compound that features a unique structure combining a thienyl group, a triazolo ring, and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-thienyl)-9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the triazolo[1,5-C]pyrimidine core through the cyclization of appropriate intermediates. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as microwave-assisted synthesis and catalyst-free reactions have been explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-thienyl)-9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the thienyl or pyrimidine rings .

Scientific Research Applications

2-(4-Bromo-2-thienyl)-9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-thienyl)-9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This compound may also modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromo-2-thienyl)-9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is unique due to its specific combination of functional groups and its potential to inhibit multiple molecular targets. This makes it a versatile compound for various scientific and industrial applications .

Properties

Molecular Formula

C14H11BrN4S2

Molecular Weight

379.3 g/mol

IUPAC Name

4-(4-bromothiophen-2-yl)-12-ethyl-11-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C14H11BrN4S2/c1-3-9-7(2)21-14-11(9)13-17-12(18-19(13)6-16-14)10-4-8(15)5-20-10/h4-6H,3H2,1-2H3

InChI Key

VHXMVEVRAYBXFA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC(=CS4)Br)C

Origin of Product

United States

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